N-(6-anilino-6-oxohexyl)-2-sulfanylbenzamide
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Overview
Description
N-(6-anilino-6-oxohexyl)-2-sulfanylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of an anilino group, a hexyl chain, and a sulfanylbenzamide moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-anilino-6-oxohexyl)-2-sulfanylbenzamide typically involves multi-step organic reactions. One common method includes the reaction of 6-anilino-6-oxohexanoic acid with 2-mercaptobenzamide under specific conditions to form the desired product. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.
Chemical Reactions Analysis
Types of Reactions
N-(6-anilino-6-oxohexyl)-2-sulfanylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The anilino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Conditions often involve acidic or basic catalysts, depending on the specific substitution reaction.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted anilino derivatives.
Scientific Research Applications
N-(6-anilino-6-oxohexyl)-2-sulfanylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(6-anilino-6-oxohexyl)-2-sulfanylbenzamide involves its interaction with specific molecular targets. The anilino group can form hydrogen bonds with amino acid residues in proteins, while the sulfanylbenzamide moiety can interact with metal ions or other functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-anilino-6-oxohexyl hydrogen methylphosphonate
- (6-anilino-6-oxohexyl)methylphosphinic acid
Uniqueness
N-(6-anilino-6-oxohexyl)-2-sulfanylbenzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities or selectivity towards specific molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H22N2O2S |
---|---|
Molecular Weight |
342.5 g/mol |
IUPAC Name |
N-(6-anilino-6-oxohexyl)-2-sulfanylbenzamide |
InChI |
InChI=1S/C19H22N2O2S/c22-18(21-15-9-3-1-4-10-15)13-5-2-8-14-20-19(23)16-11-6-7-12-17(16)24/h1,3-4,6-7,9-12,24H,2,5,8,13-14H2,(H,20,23)(H,21,22) |
InChI Key |
DLAHPFVJAZCDGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCCCCNC(=O)C2=CC=CC=C2S |
Origin of Product |
United States |
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